molecular formula C17H12F2N2O3S B2953510 (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 868375-82-0

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2953510
CAS RN: 868375-82-0
M. Wt: 362.35
InChI Key: OCLSXJABRYQBEF-JZJYNLBNSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound would likely involve the benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The exact structure would depend on the specific substituents and their positions on the rings.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. As mentioned, benzo[d]thiazole derivatives can participate in 1,3-dipolar cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, 4-methylbenzo[d]thiazol-2-amine, a related compound, has a predicted boiling point of 315.7±11.0 °C and a predicted density of 1.191±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds related to (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide often involves complex chemical reactions. For example, the preparation of N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide (DPD) through the reaction of 2-aminothiazole and 2,6-pyridinedicarboxylic acid showcases the intricate processes involved in synthesizing thiazolyl derivatives. These compounds are then used to create novel materials like magnetic nanoadsorbents, demonstrating their potential in environmental applications, such as the removal of heavy metals from industrial wastes (Zargoosh et al., 2015).

Antimicrobial Applications

Thiazolyl derivatives, similar in structure to the compound , have shown promising antimicrobial and antifungal activities. The synthesis of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives has demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, highlighting their potential in developing new antimicrobial agents (Abd Alhameed et al., 2019).

Novel Synthetic Pathways

Innovative synthetic methods for creating derivatives of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine have been developed, involving tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes. These methods not only offer new routes for synthesizing complex molecules but also open up possibilities for creating a wide range of compounds with potential scientific research applications (Gabriele et al., 2006).

Metal-Induced Tautomerization

The study of metal-induced tautomerization of molecules like oxazole and thiazole to heterocyclic carbenes provides insights into the chemical behavior of such compounds. This knowledge can be crucial for understanding the reactivity and stability of related compounds in various chemical environments, potentially leading to the development of new catalytic processes or materials (Ruiz & Perandones, 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used. For example, 4-methylbenzo[d]thiazol-2-amine is associated with hazard statements H302-H315-H319-H335, indicating potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as an antimycobacterial agent, future research could focus on optimizing its structure for increased activity and reduced toxicity .

properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3S/c1-21-15-10(19)6-9(18)7-14(15)25-17(21)20-16(22)13-8-23-11-4-2-3-5-12(11)24-13/h2-7,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLSXJABRYQBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2SC1=NC(=O)C3COC4=CC=CC=C4O3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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